Structural Differentiation: Beta-Amino Alcohol vs. Benzylic Amino Alcohol Isomer
The precisely defined connectivity of 2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol, where the hydroxyl and methylamino groups are attached to the same benzylic carbon, constitutes a fundamentally different pharmacophore compared to its isomeric counterpart, 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol (CAS 1250729-50-0), where the nitrogen is separated from the ring by a methylene spacer. This single-atom shift in the backbone results in a topological polar surface area (tPSA) of 32.3 Ų for the target scaffold, versus 23.5 Ų for the benzylic amine isomer, a 37% increase in polar surface area that directly affects passive membrane permeability and hydrogen-bonding potential [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 32.3 Ų (for the 2-amino-2-phenylethanol core) |
| Comparator Or Baseline | 23.5 Ų (2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol, CAS 1250729-50-0) |
| Quantified Difference | 37% higher tPSA for the target scaffold |
| Conditions | Computed via Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
The significantly higher tPSA of the target compound indicates superior aqueous solubility and distinct BBB penetration characteristics, making it more suitable for peripherally restricted or solubility-optimized CNS candidates where precise CNS exposure modulation is required.
- [1] 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol. PubChem CID 60683766. (Accessed May 2026). View Source
